2-hydroxy-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide
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Overview
Description
2-hydroxy-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide is a compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structure and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of quinoline-4-carboxylic acid and 3-pyridinemethanol.
Condensation Reaction: Quinoline-4-carboxylic acid is reacted with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 3-pyridinemethanol in the presence of a base such as triethylamine to form the desired amide.
Hydroxylation: The final step involves the introduction of the hydroxyl group at the 2-position of the quinoline ring. This can be achieved through various methods, including the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 2-position can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.
Substitution: The hydrogen atoms on the quinoline ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the functional group introduced.
Scientific Research Applications
2-hydroxy-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Similar Compounds
2-hydroxyquinoline: A simpler analog with similar biological activities.
4-hydroxyquinoline: Another analog with hydroxylation at a different position.
N-(pyridin-3-ylmethyl)quinoline-4-carboxamide: Lacks the hydroxyl group but shares the core structure.
Uniqueness
2-hydroxy-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide is unique due to the presence of both the hydroxyl group and the pyridin-3-ylmethyl moiety. This combination enhances its binding affinity to molecular targets and its overall biological activity compared to its analogs.
Properties
IUPAC Name |
2-oxo-N-(pyridin-3-ylmethyl)-1H-quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c20-15-8-13(12-5-1-2-6-14(12)19-15)16(21)18-10-11-4-3-7-17-9-11/h1-9H,10H2,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KADOFLURAKDAMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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